Lipoxin A4 methyl ester
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Overview
Description
Lipoxin A4 methyl ester is a derivative of lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are known for their anti-inflammatory and immunomodulatory properties. This compound retains these properties and is often used in scientific research to study inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lipoxin A4 methyl ester typically involves the iodization method starting with 15S-hydroxy-5,8,11,13-eicosatetraenoic acid methyl ester. This compound reacts with tert-butyl dimethylsilyl triflate and lutidine in methylene chloride at 0°C to form tert-butyldimethylsilyl ether .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory synthesis, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Lipoxin A4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites .
Scientific Research Applications
Lipoxin A4 methyl ester has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of lipid mediators.
Biology: It is used to investigate the role of lipid mediators in biological processes, particularly inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, neurodegenerative diseases, and other conditions associated with chronic inflammation
Industry: It is used in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Lipoxin A4 methyl ester exerts its effects by interacting with specific receptors on immune cells. It modulates the activity of transcription factors such as nuclear factor kappa B and activator protein-1, leading to the regulation of inflammatory gene expression. This results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators .
Comparison with Similar Compounds
Lipoxin B4: Another lipoxin with similar anti-inflammatory properties.
Aspirin-triggered 15-epi-lipoxin A4: A derivative of lipoxin A4 with enhanced anti-inflammatory effects.
Resolvins: Lipid mediators derived from omega-3 fatty acids with similar pro-resolving properties.
Uniqueness: Lipoxin A4 methyl ester is unique due to its specific structure and the presence of a methyl ester group, which can influence its biological activity and stability. Compared to other lipoxins and resolvins, it has distinct receptor interactions and signaling pathways .
Properties
IUPAC Name |
methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCKDCSZPRQJP-QDCMSWGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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